molecular formula C15H19N3O3S B2700294 N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-imidazole-4-sulfonamide CAS No. 2034439-94-4

N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-imidazole-4-sulfonamide

Cat. No. B2700294
CAS RN: 2034439-94-4
M. Wt: 321.4
InChI Key: WOWGTEXADGDZMG-UHFFFAOYSA-N
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Description

N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-imidazole-4-sulfonamide, also known as L-732,138, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of imidazole derivatives and has been found to exhibit a range of biological activities.

Mechanism of Action

The mechanism of action of N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-imidazole-4-sulfonamide is not fully understood. However, it has been reported to inhibit the activity of carbonic anhydrase, an enzyme that plays a key role in the regulation of acid-base balance in the body. Inhibition of carbonic anhydrase activity has been found to lead to a decrease in tumor growth, making N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-imidazole-4-sulfonamide a potential anticancer agent.
Biochemical and Physiological Effects
N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-imidazole-4-sulfonamide has been found to exhibit a range of biochemical and physiological effects. It has been reported to inhibit the growth of a variety of bacterial and fungal strains, making it a potential antibacterial and antifungal agent. N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-imidazole-4-sulfonamide has also been found to inhibit the replication of several viruses, including herpes simplex virus, making it a potential antiviral agent. In addition, N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-imidazole-4-sulfonamide has been found to exhibit anticancer activity, and it has been studied as a potential chemotherapeutic agent.

Advantages and Limitations for Lab Experiments

The advantages of using N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-imidazole-4-sulfonamide in lab experiments include its potential as a broad-spectrum antimicrobial agent and its potential as a chemotherapeutic agent. However, the limitations of using N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-imidazole-4-sulfonamide in lab experiments include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-imidazole-4-sulfonamide. One potential direction is the development of analogs of N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-imidazole-4-sulfonamide with improved solubility and lower toxicity. Another potential direction is the study of the mechanism of action of N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-imidazole-4-sulfonamide in greater detail, which could lead to the development of more effective therapeutic agents. Finally, the potential use of N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-imidazole-4-sulfonamide as a chemotherapeutic agent in combination with other drugs should be explored.

Synthesis Methods

The synthesis of N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-imidazole-4-sulfonamide involves the reaction of isochroman-3-carboxylic acid with dimethylamine followed by the reaction of the resulting product with imidazole-4-sulfonyl chloride. The final product is obtained after purification by column chromatography. This method has been reported to yield N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-imidazole-4-sulfonamide in high purity and yield.

Scientific Research Applications

N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-imidazole-4-sulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of biological activities, including antibacterial, antifungal, and antiviral activities. N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-imidazole-4-sulfonamide has also been found to exhibit anticancer activity, and it has been studied as a potential chemotherapeutic agent.

properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N,1-dimethylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-17-9-15(16-11-17)22(19,20)18(2)8-14-7-12-5-3-4-6-13(12)10-21-14/h3-6,9,11,14H,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWGTEXADGDZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N(C)CC2CC3=CC=CC=C3CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(isochroman-3-ylmethyl)-N,1-dimethyl-1H-imidazole-4-sulfonamide

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